5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the methylbenzoic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antibiotic used for treating infections. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-7-8-11(9-12(10)15(17)18)22(19,20)16-13-5-3-4-6-14(13)21-2/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZMIRRBYQPDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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